2-Acetylpyrazine oxime
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Overview
Description
2-Acetylpyrazine oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group. This compound is derived from 2-acetylpyrazine, a pyrazine derivative known for its nutty and roasted aroma, commonly used in flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylpyrazine oxime typically involves the reaction of 2-acetylpyrazine with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:
2-Acetylpyrazine+Hydroxylamine Hydrochloride→2-Acetylpyrazine Oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis can be optimized using microwave irradiation or solvent-free conditions to enhance yield and reduce reaction time. For example, the use of silica gel as a catalyst under microwave irradiation has been reported to produce oximes efficiently . Another method involves the use of glycine as a catalyst in dimethylformamide, which provides mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Acetylpyrazine oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides.
Reduction: Reduction of oximes typically yields amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Acidic conditions are often employed for the Beckmann rearrangement, with reagents like acetic anhydride or sulfuric acid.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Amides or nitriles, depending on the starting material and reaction conditions.
Scientific Research Applications
2-Acetylpyrazine oxime has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-acetylpyrazine oxime involves its ability to form stable complexes with metal ions and its participation in redox reactions. The compound can act as a ligand, coordinating with metal centers, which can influence various biochemical pathways. Additionally, its redox properties enable it to participate in electron transfer reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrazine: The parent compound, known for its flavoring properties.
Benzaldoxime: Another oxime with similar reactivity but derived from benzaldehyde.
Acetophenone oxime: Similar structure but derived from acetophenone.
Uniqueness
2-Acetylpyrazine oxime is unique due to its specific aromatic properties and its ability to participate in a wide range of chemical reactions. Its applications in both the flavor industry and scientific research highlight its versatility compared to other oximes .
Properties
IUPAC Name |
N-(1-pyrazin-2-ylethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUDCNZFWEAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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